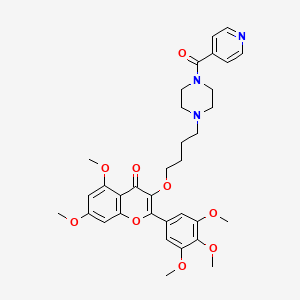
5-(氯甲基)-3-(二氟甲基)-1,2,4-噁二唑
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Chloromethyl)-3-(difluoromethyl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C4H3ClF2N2O and its molecular weight is 168.53. The purity is usually 95%.
BenchChem offers high-quality 5-(Chloromethyl)-3-(difluoromethyl)-1,2,4-oxadiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(Chloromethyl)-3-(difluoromethyl)-1,2,4-oxadiazole including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
背景和结构意义
1,3,4-恶二唑环是一个五元芳香环,在合成分子中占有突出地位,包括5-(氯甲基)-3-(二氟甲基)-1,2,4-恶二唑。这种环结构通过多种弱相互作用,促进了与生物系统中各种酶和受体的结合,从而产生广泛的生物活性。鉴于其在抗癌、抗菌和抗病毒治疗等各个医学领域的治疗潜力,开发基于1,3,4-恶二唑的衍生物的研究激增 (Verma 等,2019)。
合成和生物作用
1,3,4-恶二唑,包括5-(氯甲基)-3-(二氟甲基)-1,2,4-恶二唑等衍生物,通过创新方法合成。这些化合物在治疗多种疾病的新药种开发中发挥着至关重要的作用,展示了它们在杂环化学和药物发现中的重要性 (Nayak & Poojary,2019)。
药理学发展
最近的研究重点关注恶二唑衍生物(包括1,3,4-和1,2,4-恶二唑)的合成和药理学。这些化合物由于能够与生物大分子形成氢键相互作用,因此表现出显着的药理活性,例如抗菌和抗癌特性。这突出了5-(氯甲基)-3-(二氟甲基)-1,2,4-恶二唑在各种治疗应用中的潜力 (Wang 等,2022)。
金属离子传感应用
此外,1,3,4-恶二唑骨架(包括功能衍生物)已被探索用于金属离子传感应用。它们的光致发光特性,加上优异的热稳定性和化学稳定性,使其成为开发化学传感器的理想候选者。这将5-(氯甲基)-3-(二氟甲基)-1,2,4-恶二唑的应用从药理学扩展到了材料科学和分析化学 (Sharma 等,2022)。
作用机制
Target of Action
It’s worth noting that compounds with similar structures have been used in the synthesis of drugs like ranitidine , which targets the H2 receptors in the stomach to reduce acid production.
Mode of Action
The difluoromethylation process, which is a key part of this compound’s structure, is known to be crucial in functionalizing diverse fluorine-containing heterocycles . These heterocycles are core moieties of various biologically and pharmacologically active ingredients .
Biochemical Pathways
It’s worth noting that the compound’s difluoromethyl group plays a significant role in the functionalization of diverse fluorine-containing heterocycles , which are integral to various biochemical pathways.
Pharmacokinetics
The compound’s structure suggests potential for good bioavailability, given the presence of the difluoromethyl group, which is known to enhance the pharmacokinetic properties of various drugs .
Result of Action
The compound’s structure suggests potential for significant biological activity, given its ability to undergo difluoromethylation , a process known to enhance the biological activity of various drugs.
Action Environment
It’s worth noting that the reaction outcomes of similar compounds are known to be influenced by the reaction environment .
属性
IUPAC Name |
5-(chloromethyl)-3-(difluoromethyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClF2N2O/c5-1-2-8-4(3(6)7)9-10-2/h3H,1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUFXWKSXCVKOJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=NC(=NO1)C(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3ClF2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.53 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1909305-15-2 |
Source


|
| Record name | 5-(chloromethyl)-3-(difluoromethyl)-1,2,4-oxadiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-butyl 4-{N-[(4-phenylpiperazin-1-yl)carbonyl]glycyl}piperazine-1-carboxylate](/img/structure/B2821142.png)
![Methyl 2-[2-[4-[bis(2-methoxyethyl)sulfamoyl]benzoyl]imino-6-fluoro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2821144.png)
![(Z)-5-((2-(4-(2-hydroxyethyl)piperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-propyl-2-thioxothiazolidin-4-one](/img/structure/B2821145.png)



![(Z)-2-Cyano-N-(2,6-diethylphenyl)-3-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2821150.png)

![N-(3,4-dimethoxyphenyl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)acetamide](/img/structure/B2821156.png)
![4-[(2-Methylpropan-2-yl)oxycarbonyl]-2,3-dihydro-1,4-benzothiazine-7-carboxylic acid](/img/structure/B2821157.png)
![1-(3,5-dimethylphenyl)-N-ethyl-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2821161.png)
![cis-2-(Tert-butoxycarbonyl)-7A-fluoro-octahydropyrano[3,4-C]pyrrole-3A-carboxylic acid](/img/structure/B2821162.png)

